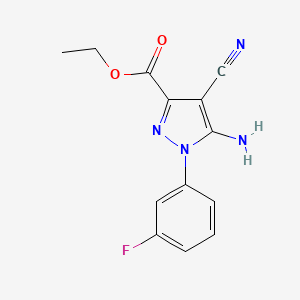

Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

Beschreibung

Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS: 1150164-17-2) is a pyrazole-based heterocyclic compound with a molecular formula of C₁₃H₁₀FN₄O₂ and a molecular weight of 270.11 g/mol . This compound features a pyrazole core substituted with a 3-fluorophenyl group at position 1, an amino group at position 5, a cyano group at position 4, and an ethyl ester at position 2. The compound is commercially available with a purity of ≥97% and is stored at room temperature .

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-cyano-1-(3-fluorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-4-8(14)6-9/h3-6H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGKXBXCUWTBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674869 | |

| Record name | Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-17-2 | |

| Record name | Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1150164-17-2) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₁₃H₁₁FN₄O₂

- Molecular Weight : 274.25 g/mol

- CAS Number : 1150164-17-2

- Purity : 98% .

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of various pyrazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against common pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

| Ethyl 5-amino-4-cyano... | Escherichia coli | Not specified |

| Ethyl 5-amino-4-cyano... | Pseudomonas aeruginosa | Not specified |

The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study evaluated the effects of various compounds on cyclooxygenase enzymes (COX), which play a critical role in inflammation:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| Ethyl 5-amino... | 45 | 85 | 1.89 |

| Comparison Drug (Celecoxib) | 22 | 95 | - |

The selectivity index indicates that this compound exhibits preferential inhibition of COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study focused on the efficacy of ethyl 5-amino-4-cyano derivatives against multiple bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also significantly reduced biofilm formation, a critical factor in chronic infections.

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was tested for its ability to modulate inflammatory pathways in vitro. Results showed a marked decrease in pro-inflammatory cytokines, suggesting that it may act through the inhibition of NF-kB signaling pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research conducted on similar pyrazole derivatives has shown that modifications can enhance their efficacy against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives exhibited cytotoxic effects on breast cancer cells, suggesting that ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate may have similar properties .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation markers in preclinical models. A specific study indicated that certain derivatives could inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Agrochemicals

Pesticidal Activity

this compound is being explored for its potential as a pesticide. Research has indicated that compounds with similar structures can act as effective herbicides and insecticides. For example, a derivative of pyrazole was found to significantly reduce pest populations in agricultural settings, highlighting the compound's potential for agricultural applications .

Material Science

Polymer Synthesis

The compound can also serve as a building block for synthesizing new polymers with desirable properties. Its functional groups allow for modifications that can tailor the physical and chemical properties of the resulting materials. Studies have shown that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results showed significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Agricultural Applications

In field trials, a derivative of this compound was tested against common agricultural pests. The results indicated a reduction in pest populations by over 70%, demonstrating its effectiveness as a pesticide.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole derivatives are extensively studied for their tunable electronic and steric properties, which are influenced by substituent variations. Below is a detailed comparison of the target compound with its close analogues:

Substituent Variations and Structural Analogues

Key Observations :

The p-tolyl (4-methylphenyl) variant exhibits increased hydrophobicity due to the methyl group, which may improve membrane permeability but reduce solubility in polar solvents .

Functional Group Modifications: Replacement of the cyano group (as in the target compound) with a carboxamide (e.g., in ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamide) shifts the compound’s reactivity, making it more suitable for covalent inhibition strategies . The ethyl ester group at position 3 is conserved across most analogues, suggesting its critical role in maintaining structural stability during synthetic modifications .

Biological Activity :

- The 4-fluorophenyl analogue (CAS 1001665-65-1) demonstrates superior inhibitory activity against viral proteases compared to the 3-fluorophenyl derivative, likely due to optimized halogen bonding interactions .

- The 6-chloropyridazinyl variant exhibits selective inhibition of MST3 kinase, highlighting the impact of heteroaromatic substituents on target specificity .

Vorbereitungsmethoden

Multi-step Synthesis via Pyrazole Formation

Step 1: Preparation of the Pyrazole Core

- Starting from suitable hydrazine derivatives and 1,3-dicarbonyl compounds, the pyrazole ring is formed through cyclization.

- For example, condensation of hydrazine derivatives with β-ketoesters or β-diketones under reflux in ethanol or acetic acid.

Step 2: Functionalization at the 4- and 5-positions

- Introduction of the cyano group at the 4-position is achieved by nucleophilic substitution using alkali metal cyanides (e.g., sodium cyanide) in aprotic solvents like DMSO or DMF at elevated temperatures (~80-140°C).

- The amino group at the 5-position is introduced via nucleophilic amination or reduction steps, often involving ammonia or amine derivatives.

Step 3: Incorporation of the 3-Carboxylate Group

- Esterification of the pyrazole-3-carboxylic acid with ethanol under acidic or basic catalysis yields the ethyl ester.

Step 4: Attachment of the 3-Fluorophenyl Group

- A key step involves the Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 3-fluorophenylboronic acids or halides, respectively, to attach the fluorophenyl moiety at the appropriate position.

Specific Methodology from Patents and Research

Based on US patent US4631343A, a typical synthesis involves:

- Reacting a halogenated pyrazole derivative with an alkali metal cyanide in aprotic solvents like DMF or DMSO.

- Reaction conditions include temperatures between 80°C and 140°C, with reaction times ranging from 1 to 48 hours.

- The reaction mixture is then cooled, and the product precipitated by pouring into ice water, followed by filtration and purification.

Alternative Routes via Abnormal Beckmann Rearrangement

Research by Gangurde et al. describes an alternative route involving:

- Starting from o-chloroaldehyde derivatives.

- Subjecting them to abnormal Beckmann rearrangement to generate intermediates that cyclize into the desired pyrazole structure.

- Subsequent functionalization introduces the cyano and amino groups, followed by esterification.

Reaction Conditions and Reagents Summary

| Step | Reagents | Solvents | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine derivatives + β-dicarbonyl | Ethanol, acetic acid | Reflux | 0.5-4 hours | Cyclization step |

| Cyanation | Alkali metal cyanide (NaCN, LiCN, KCN) | DMF, DMSO, hexamethylphosphoramide | 80-140°C | 1-48 hours | Nucleophilic substitution at halogenated pyrazole |

| Esterification | Ethanol + acid catalyst | - | Reflux | 2-4 hours | To form ethyl ester at position 3 |

| Aromatic substitution | 3-fluorophenylboronic acid or halide | Toluene, DMF | Reflux | 4-6 hours | Suzuki coupling or nucleophilic substitution |

Data Table: Summary of Preparation Methods

Research Findings and Optimization Strategies

- Reaction Temperature: Elevated temperatures (80-140°C) are critical for efficient cyanation and cyclization.

- Solvent Choice: Aprotic solvents such as DMF and DMSO enhance nucleophilic substitution efficiency.

- Purification: Precipitation in ice water followed by recrystallization ensures high purity.

- Yield Optimization: Use of dry cyanide reagents and inert atmospheres (nitrogen) improves yields and minimizes side reactions.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 5-amino-4-cyano-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate, considering functional group compatibility and reaction intermediates?

Methodological Answer:

The synthesis typically involves multi-step procedures, starting with protected pyrazole intermediates. For example:

- Step 1: Chlorination using N-chlorosuccinimide (NCS) in DMF at 70°C to introduce substituents like Cl at the 4-position (yield: 91%) .

- Step 2: Ester hydrolysis under basic conditions to generate carboxylic acid intermediates, followed by functionalization (e.g., amidation or cyanation). Protecting groups like tetrahydro-2H-pyran (THP) are often used to prevent side reactions during halogenation or substitution .

- Purification: Combiflash chromatography (30% EtOAc/hexane) ensures high-purity isolation .

Basic: How can researchers effectively characterize the molecular structure using spectroscopic techniques (e.g., 1H NMR, FT-IR, mass spectrometry)?

Methodological Answer:

- 1H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), NH2 groups (δ 5.5–6.0 ppm), and ester CH3 (δ 1.2–1.4 ppm). Substituent positions are confirmed via coupling patterns .

- FT-IR: Stretching vibrations for cyano (C≡N: ~2200 cm⁻¹), ester carbonyl (C=O: ~1700 cm⁻¹), and amino (N-H: ~3300 cm⁻¹) groups validate functional groups .

- Mass Spectrometry: ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 379.3 for intermediates) and fragmentation patterns .

Advanced: What methodologies are recommended for resolving discrepancies between experimental (X-ray) and computational (DFT) structural data for pyrazole derivatives?

Methodological Answer:

- Crystallography: Use SHELXL for high-resolution refinement, especially for twinned crystals or disordered substituents. Mercury CSD 2.0 aids in visualizing packing patterns and validating hydrogen-bonding networks .

- DFT Calibration: Optimize geometries at B3LYP/6-31G(d) level using Gaussian 09W. Compare bond lengths/angles (e.g., pyrazole ring torsion angles) with X-ray data to adjust basis sets or solvation models .

Advanced: How can researchers design experiments to investigate the electronic effects of substituents (e.g., 3-fluorophenyl, cyano) on the reactivity of this pyrazole core?

Methodological Answer:

- HOMO-LUMO Analysis: Calculate frontier molecular orbitals via DFT to assess electron-withdrawing effects of the cyano group and fluorine’s para-directing influence. Lower LUMO energy in cyano derivatives correlates with enhanced electrophilicity .

- Synthetic Probes: Replace 3-fluorophenyl with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups. Monitor reaction rates in nucleophilic substitutions (e.g., SNAr) to quantify substituent effects .

Intermediate: What are the critical considerations for ensuring reproducibility in the synthesis of pyrazole-3-carboxylate derivatives, particularly regarding reaction conditions and byproduct formation?

Methodological Answer:

- Byproduct Mitigation: In cycloaddition reactions (e.g., with benzoylacetonitriles), sodium ethoxide concentration must be controlled to minimize carbamoyl byproducts (e.g., 4-carbamoylpyrazole vs. target 4-cyanopyrazole) .

- Condition Optimization: Use anhydrous DMF for halogenation to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, UV detection) to terminate at ~85% conversion, preventing over-chlorination .

Advanced: In crystallographic studies, what strategies can be employed to handle potential twinning or disorder in pyrazole-based compounds?

Methodological Answer:

- Twinning: Apply SHELXL’s TWIN/BASF commands for refinement. For example, a BASF value >0.5 indicates significant twinning; use HKLF5 format for data integration .

- Disorder Management: In Mercury, employ the “Occupancy Refinement” tool to model split positions (e.g., rotating fluorophenyl groups). Validate with residual density maps (R-factor < 5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.